molecular formula C11H13BO4 B14084004 (2-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid

(2-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B14084004
M. Wt: 220.03 g/mol
InChI Key: SQMXFJYTSKRETJ-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a methoxycarbonyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reagent concentrations.

    Continuous Flow Processing: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields alcohols or ketones, while reduction can produce boronate esters.

Scientific Research Applications

(2-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The compound’s unique structure allows it to interact with specific molecular pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound in the synthesis of complex molecules and in applications where specific molecular interactions are required.

Properties

Molecular Formula

C11H13BO4

Molecular Weight

220.03 g/mol

IUPAC Name

(2-cyclopropyl-5-methoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C11H13BO4/c1-16-11(13)8-4-5-9(7-2-3-7)10(6-8)12(14)15/h4-7,14-15H,2-3H2,1H3

InChI Key

SQMXFJYTSKRETJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)OC)C2CC2)(O)O

Origin of Product

United States

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